
3,6-Dimethyl-1-phenylheptane-3-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1-phenylheptane-3-peroxol is an organic compound with the molecular formula C15H24O2 It is a peroxide derivative, characterized by the presence of a peroxol group (-O-OH) attached to a heptane chain substituted with methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-phenylheptane-3-peroxol typically involves the reaction of 3,6-dimethyl-1-phenylheptane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-5°C
Solvent: Acetic acid or methanol
Catalyst: Sulfuric acid or hydrochloric acid
The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors to ensure efficient mixing and temperature control
Purification: Distillation or recrystallization to obtain the pure compound
Safety Measures: Proper handling and storage of peroxides to prevent decomposition and potential hazards
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-1-phenylheptane-3-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more stable oxygenated products.
Reduction: Reduction of the peroxol group can yield alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-1-phenylheptane-3-peroxol has several scientific research applications, including:
Biology: Studied for its potential antioxidant properties and effects on cellular oxidative stress.
Medicine: Investigated for its potential use in drug formulations due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1-phenylheptane-3-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can:
Generate Reactive Oxygen Species (ROS): Leading to oxidative stress in biological systems.
Interact with Enzymes: Modulating enzyme activity and affecting metabolic pathways.
Act as an Antioxidant: Scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethyl-1-phenylheptane: Lacks the peroxol group, making it less reactive.
1-Phenylheptane-3-peroxol: Similar structure but without the methyl substitutions, affecting its chemical properties.
3,6-Dimethyl-1-phenylhexane-3-peroxol: Similar but with a shorter carbon chain, influencing its reactivity and applications.
Uniqueness
3,6-Dimethyl-1-phenylheptane-3-peroxol is unique due to the presence of both methyl and phenyl groups along with the peroxol group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
78484-94-3 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(3-hydroperoxy-3,6-dimethylheptyl)benzene |
InChI |
InChI=1S/C15H24O2/c1-13(2)9-11-15(3,17-16)12-10-14-7-5-4-6-8-14/h4-8,13,16H,9-12H2,1-3H3 |
InChI-Schlüssel |
LDOYNHWZMXNSEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(CCC1=CC=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

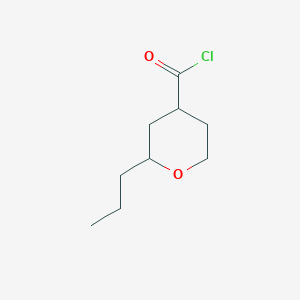
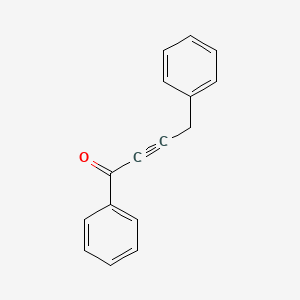
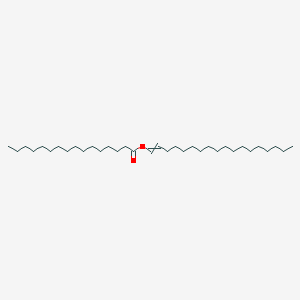
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
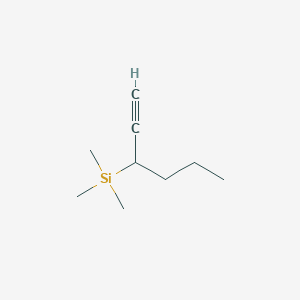
silane](/img/structure/B14442358.png)
![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)
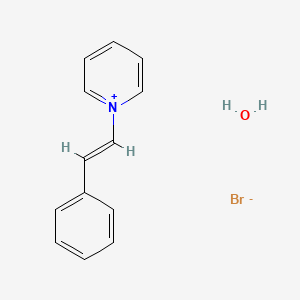
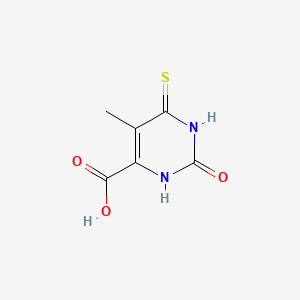
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
